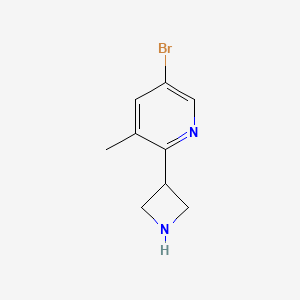
2-(Azetidin-3-yl)-5-bromo-3-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Azetidin-3-yl)-5-bromo-3-methylpyridine is a heterocyclic compound that features both an azetidine ring and a pyridine ring The presence of these rings makes it a valuable compound in various fields of scientific research, including medicinal chemistry and organic synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yl)-5-bromo-3-methylpyridine typically involves the formation of the azetidine ring followed by its attachment to the pyridine ring. One common method is the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition of an imine and an alkene component . This reaction is known for its high regio- and stereoselectivity, making it an efficient way to construct the azetidine ring.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes the formation of the azetidine ring through nucleophilic substitution reactions with nitrogen nucleophiles, followed by the attachment of the bromine and methyl groups to the pyridine ring .
Análisis De Reacciones Químicas
Types of Reactions
2-(Azetidin-3-yl)-5-bromo-3-methylpyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the azetidine ring or the pyridine ring.
Substitution: The bromine atom on the pyridine ring can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives .
Aplicaciones Científicas De Investigación
2-(Azetidin-3-yl)-5-bromo-3-methylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the synthesis of fine chemicals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(Azetidin-3-yl)-5-bromo-3-methylpyridine involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The bromine and methyl groups on the pyridine ring can enhance the compound’s binding affinity and selectivity for its targets .
Comparación Con Compuestos Similares
Similar Compounds
Azetidine: A four-membered nitrogen-containing ring that is a key structural component of 2-(Azetidin-3-yl)-5-bromo-3-methylpyridine.
Pyridine: A six-membered nitrogen-containing aromatic ring that forms the core structure of the compound.
Uniqueness
This compound is unique due to the combination of the azetidine and pyridine rings, along with the bromine and methyl substituents. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound in various fields of research .
Propiedades
Fórmula molecular |
C9H11BrN2 |
|---|---|
Peso molecular |
227.10 g/mol |
Nombre IUPAC |
2-(azetidin-3-yl)-5-bromo-3-methylpyridine |
InChI |
InChI=1S/C9H11BrN2/c1-6-2-8(10)5-12-9(6)7-3-11-4-7/h2,5,7,11H,3-4H2,1H3 |
Clave InChI |
MZUHCRBKMSEISB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CN=C1C2CNC2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


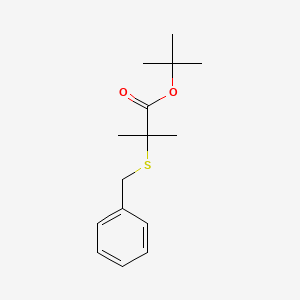

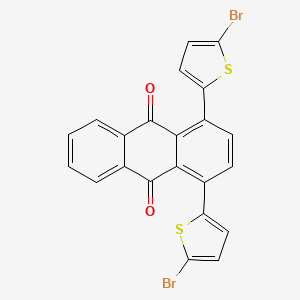



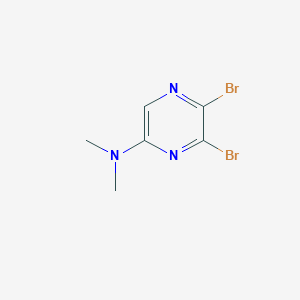
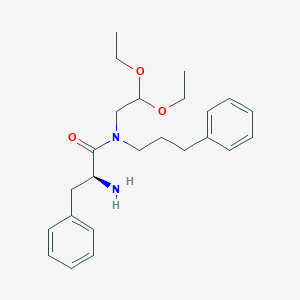
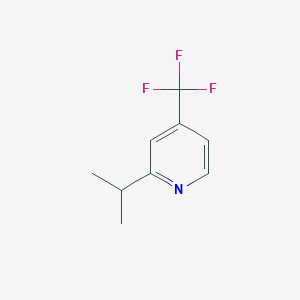
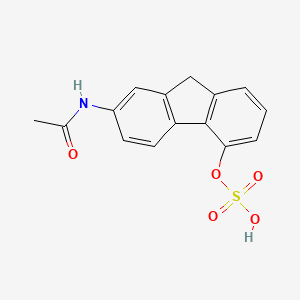
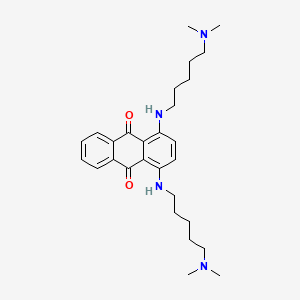

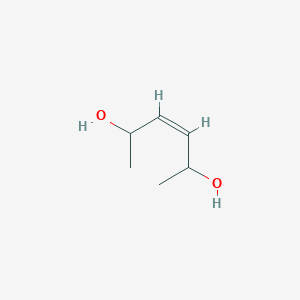
![9,10-Anthracenedione, 1,5-bis[(2,3-dihydroxypropyl)thio]-](/img/structure/B15249345.png)
